2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a chemical compound that features a pyrazole ring substituted with dimethyl groups and an amino group linked to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the reaction of 1,3-dimethylpyrazole with formaldehyde and phenol under acidic conditions. The hydrochloride salt is formed by treating the resulting product with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrogen gas for reduction reactions.
Solvents: Polar solvents like dimethyl sulfoxide or acetonitrile to dissolve reactants and facilitate reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrazole: A precursor in the synthesis of 2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride.
Phenol: Another precursor used in the synthesis.
Quinone Derivatives: Formed through the oxidation of the phenol moiety.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenol moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16ClN3O |
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Molecular Weight |
253.73 g/mol |
IUPAC Name |
2-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-11(8-15(2)14-9)13-7-10-5-3-4-6-12(10)16;/h3-6,8,13,16H,7H2,1-2H3;1H |
InChI Key |
DFTOKLKUAKSCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2O)C.Cl |
Origin of Product |
United States |
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